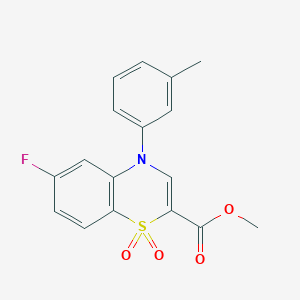![molecular formula C23H17ClO5 B2917980 7-[(2-氯苯基)甲氧基]-3-(2-甲氧基苯氧基)色满-4-酮 CAS No. 637751-28-1](/img/structure/B2917980.png)
7-[(2-氯苯基)甲氧基]-3-(2-甲氧基苯氧基)色满-4-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-((2-chlorobenzyl)oxy)-3-(2-methoxyphenoxy)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromen-4-one core with two substituted phenoxy groups, making it a molecule of interest in medicinal chemistry and pharmacology.
科学研究应用
7-((2-chlorobenzyl)oxy)-3-(2-methoxyphenoxy)-4H-chromen-4-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
安全和危害
未来方向
作用机制
Mode of Action
It is suggested that it might interact with hormones in the body . It is hypothesized that this compound might alter the breakdown of hormones, potentially leading to an increase in testosterone . This interaction could lead to changes in muscle growth and athletic performance .
Biochemical Pathways
The compound’s potential interaction with hormones suggests it may influence endocrine pathways
Result of Action
It is suggested that the compound might cause an increase in testosterone, which could potentially lead to muscle growth . More research is needed to confirm these effects and to understand any other potential impacts at the molecular and cellular levels.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-((2-chlorobenzyl)oxy)-3-(2-methoxyphenoxy)-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Chromen-4-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: The introduction of the 2-chlorobenzyl and 2-methoxyphenoxy groups is usually carried out through nucleophilic substitution reactions. These reactions often require the use of strong bases or catalysts to facilitate the substitution.
Final Coupling: The final step involves coupling the substituted phenoxy groups to the chromen-4-one core, typically using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
In an industrial setting, the production of 7-((2-chlorobenzyl)oxy)-3-(2-methoxyphenoxy)-4H-chromen-4-one would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
化学反应分析
Types of Reactions
7-((2-chlorobenzyl)oxy)-3-(2-methoxyphenoxy)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Strong bases like sodium hydride (NaH) or catalysts like palladium on carbon (Pd/C) are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
相似化合物的比较
Similar Compounds
- 7-((2-chlorobenzyl)oxy)-3-(2-hydroxyphenoxy)-4H-chromen-4-one
- 7-((2-chlorobenzyl)oxy)-3-(2-ethoxyphenoxy)-4H-chromen-4-one
- 7-((2-chlorobenzyl)oxy)-3-(2-methylphenoxy)-4H-chromen-4-one
Uniqueness
Compared to similar compounds, 7-((2-chlorobenzyl)oxy)-3-(2-methoxyphenoxy)-4H-chromen-4-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties. The presence of the 2-methoxyphenoxy group, in particular, can influence the compound’s solubility, reactivity, and interaction with biological targets.
属性
IUPAC Name |
7-[(2-chlorophenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClO5/c1-26-19-8-4-5-9-20(19)29-22-14-28-21-12-16(10-11-17(21)23(22)25)27-13-15-6-2-3-7-18(15)24/h2-12,14H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OISVZWABHPGJHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(5-Chlorothiophen-2-yl)sulfonyl]-3-(2-methylpropanesulfonyl)piperidine](/img/structure/B2917901.png)


![N-(3-chloro-4-methylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2917906.png)
![4-bromo-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzamide](/img/structure/B2917907.png)
![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino N-(3-chlorophenyl)carbamate](/img/structure/B2917909.png)
![2-((2,5-dimethylbenzyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2917910.png)


![N-(4-ethylphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2917916.png)


